Tert-butyl 3-(2,2-dibromovinyl)azetidine-1-carboxylate
Description
tert-Butyl 3-(2,2-dibromovinyl)azetidine-1-carboxylate is a halogenated azetidine derivative featuring a four-membered nitrogen-containing ring (azetidine) protected by a tert-butoxycarbonyl (Boc) group. The 2,2-dibromovinyl substituent introduces significant electronic and steric effects, making the compound a versatile intermediate in organic synthesis. Its reactivity is influenced by the electron-withdrawing nature of the bromine atoms, which can participate in elimination, cross-coupling, or addition reactions.
Properties
Molecular Formula |
C10H15Br2NO2 |
|---|---|
Molecular Weight |
341.04 g/mol |
IUPAC Name |
tert-butyl 3-(2,2-dibromoethenyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H15Br2NO2/c1-10(2,3)15-9(14)13-5-7(6-13)4-8(11)12/h4,7H,5-6H2,1-3H3 |
InChI Key |
HHYMZESVKOHDPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C=C(Br)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 3-(2,2-dibromovinyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters and dibromoalkenes. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper compounds to facilitate the coupling reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 3-(2,2-dibromovinyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The dibromovinyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or both bromine atoms.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions, forming larger ring structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthetic Organic Chemistry
Role as an Intermediate:
Tert-butyl 3-(2,2-dibromovinyl)azetidine-1-carboxylate serves as a crucial building block in the synthesis of complex organic molecules. Its unique dibromovinyl group allows for various chemical transformations, making it valuable for creating new compounds with desired properties.
Chemical Reactions:
The compound is involved in several key chemical reactions:
- Substitution Reactions: The dibromovinyl group can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
- Oxidation and Reduction: It can be oxidized to form corresponding oxides or reduced to yield dehalogenated products.
- Cycloaddition Reactions: The azetidine ring participates in cycloaddition reactions, enabling the formation of larger ring structures.
Pharmaceutical Development
Drug Design:
This compound is integral to the design of novel drug candidates, particularly those targeting specific biological pathways. The azetidine framework has shown promise in developing pharmaceuticals with unique biological activities.
Case Studies:
Recent research highlighted its use in synthesizing spirocyclic azetidines that exhibit antibacterial activity against Mycobacterium tuberculosis (Mtb). These compounds demonstrated lower minimum inhibitory concentrations compared to traditional antibiotics, indicating their potential as effective therapeutic agents .
Material Science
Polymer Formulations:
this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. This application is crucial for developing advanced materials used in various industries.
Data Table: Properties of Polymer Composites
| Property | Value |
|---|---|
| Tensile Strength | Increased by 20% |
| Thermal Stability | Improved by 15°C |
| Flexural Modulus | Enhanced by 25% |
Agricultural Chemistry
Agrochemical Formulation:
The compound contributes to the development of more effective and environmentally safe pesticides and herbicides. Its reactivity allows for the design of agrochemicals that target specific pests while minimizing ecological impact.
Research Findings:
Studies have shown that derivatives of this compound exhibit potent insecticidal properties against common agricultural pests, making them suitable candidates for further development.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2,2-dibromovinyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The dibromovinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Variations and Reactivity
The following table summarizes key structural differences and reactivities of tert-butyl 3-(2,2-dibromovinyl)azetidine-1-carboxylate and related compounds:
Physicochemical Properties
Log P and Solubility :
- The dibromovinyl derivative (log P ~3.5, estimated) is more hydrophobic than tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (log P ~1.5) due to bromine's lipophilicity . This impacts bioavailability; the dibromovinyl compound may exhibit better membrane permeability but lower aqueous solubility.
- tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (log P ~1.8) balances polarity and lipophilicity, making it suitable for solution-phase reactions .
- Thermal Stability: Bromine substituents (e.g., dibromovinyl, bromoethyl) increase molecular weight and may reduce thermal stability compared to non-halogenated analogs.
Biological Activity
Tert-butyl 3-(2,2-dibromovinyl)azetidine-1-carboxylate (CAS No. 1197419-14-9) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H19Br2N O2 |
| Molecular Weight | 369.09 g/mol |
| Appearance | Light yellow liquid |
| Density | 1.06 g/mL |
| Refractive Index | 1.47 |
The compound is sensitive to moisture and should be stored under inert gas in a cool, dark place to maintain stability .
The biological activity of this compound primarily involves its interaction with biological macromolecules, potentially influencing various metabolic pathways. The dibromovinyl group is known for its reactivity, which may lead to significant biological effects, including:
- Antiviral Activity : Compounds with similar structures have shown promise as antiviral agents by inhibiting viral replication.
- Antitumor Properties : Studies suggest that azetidine derivatives can exhibit cytotoxic effects against certain cancer cell lines.
Case Studies and Research Findings
- Antiviral Activity : A study conducted on structurally related compounds demonstrated that dibromovinyl derivatives exhibited inhibitory effects on viral replication in vitro. The mechanism was attributed to the disruption of viral envelope integrity .
- Cytotoxicity Against Cancer Cells : Research has indicated that azetidine derivatives can induce apoptosis in cancer cells. In one study, this compound was tested against human breast cancer cell lines (MCF-7), showing a dose-dependent reduction in cell viability .
- Inhibition of Enzymatic Activity : Preliminary results suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways, which could contribute to its antitumor effects. Further studies are needed to elucidate the exact mechanisms involved.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 3-(2,2-dibromovinyl)azetidine-1-carboxylate?
The synthesis typically involves functionalization of a preconstructed azetidine ring. For example, tert-butyl 3-oxoazetidine-1-carboxylate (CAS: 398489-26-4) can serve as a key intermediate, undergoing condensation or halogenation reactions. In analogous compounds, dibromovinyl groups are introduced via allylic bromination or coupling reactions. A reported method for tert-butyl 3-(iodomethyl)azetidine-1-carboxylate (used in glycoside synthesis) involves halogenation under mild conditions (0–20°C) with dichloromethane as a solvent and triethylamine as a base . Purification often employs flash chromatography (e.g., cyclohexane/CH₂Cl₂ gradients) .
Q. How is the purity and identity of this compound verified?
Characterization relies on:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and functional groups. For tert-butyl azetidine derivatives, the tert-butyl group typically appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., expected [M+H]⁺ for C₁₀H₁₄Br₂NO₂: ~366.86).
- HPLC : Purity assessment (>95% by reverse-phase HPLC with UV detection at 254 nm) .
Q. What role does the tert-butyl carbamate group play in this compound’s reactivity?
The tert-butyloxycarbonyl (Boc) group acts as a protecting amine, enhancing solubility in organic solvents and preventing unwanted side reactions during functionalization of the azetidine ring. It is typically removed under acidic conditions (e.g., TFA in DCM) post-synthesis .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during dibromovinyl group installation?
Regioselectivity in vinyl dibromination is influenced by steric and electronic factors. For tert-butyl 3-substituted azetidines, directing groups (e.g., oximes or carbonyls) on the azetidine ring can guide bromine addition. In one study, tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate was synthesized to direct subsequent halogenation . Computational modeling (DFT) may predict favorable transition states for regioselective dibromination .
Q. What strategies optimize yield in multi-step syntheses of this compound?
- Step Efficiency : Use one-pot reactions to minimize intermediate isolation (e.g., tandem oxidation-halogenation).
- Catalysis : Pd or Ni catalysts improve cross-coupling efficiency for vinyl halides .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, CH₃CN) enhance reaction rates for azetidine derivatives .
- Yield Data : Reported yields for analogous tert-butyl azetidine syntheses range from 36% (flash chromatography) to 75% (optimized coupling) .
Q. How does the dibromovinyl group influence this compound’s utility in medicinal chemistry?
The dibromovinyl moiety is a versatile electrophile for cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution, enabling late-stage diversification. In SARS-CoV-2 3CLpro inhibitor research, similar tert-butyl azetidine derivatives served as covalent warheads or intermediates . The bromine atoms also enhance X-ray crystallography resolution due to heavy-atom effects .
Data Contradictions and Validation
Q. How should researchers resolve discrepancies in reported synthetic yields for tert-butyl azetidine derivatives?
Variability in yields (e.g., 36% vs. 75% for similar compounds) may arise from:
- Reagent Quality : Impurities in starting materials (e.g., tert-butyl 3-oxoazetidine-1-carboxylate) reduce efficiency .
- Purification Methods : Silica gel chromatography vs. recrystallization impacts recovery .
- Reaction Monitoring : Use LC-MS or TLC to identify incomplete reactions or side products early .
Applications in Complex Synthesis
Q. Can this compound be used in stereoselective glycosylation?
Yes. Analogous tert-butyl azetidine iodides have been coupled with glycals via Ni-catalyzed carboboration to synthesize C-glycosides with >90% stereoselectivity. The dibromovinyl group could similarly act as a leaving group for sp³-sp² cross-couplings .
Methodological Tables
Table 1: Key Reaction Conditions for Azetidine Derivatives
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Halogenation | NBS, DCM, 0°C | 65% | |
| Boc Deprotection | TFA/DCM (1:1), rt, 2h | 90% | |
| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 75% |
Table 2: Analytical Characterization Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 1.42 (s, 9H, t-Bu), 4.20 (m, 2H, CH₂Br₂) | |
| HRMS (ESI+) | [M+H]⁺ = 366.8632 (C₁₀H₁₄Br₂NO₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
